molecular formula C19H14N4 B227840 N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline

Cat. No. B227840
M. Wt: 298.3 g/mol
InChI Key: AJSXYQHXXDYXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline, also known as PBA or Pyridoxal-5'-phosphate (PLP) binding agent, is a small molecule that has been widely used in scientific research due to its ability to bind to PLP and modulate its activity. PLP is an essential cofactor for many enzymes involved in amino acid metabolism, neurotransmitter synthesis, and other biochemical pathways. PBA has been shown to have potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline binds to PLP and modulates its activity, leading to changes in enzyme function and downstream biochemical pathways. N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has been shown to inhibit the activity of several PLP-dependent enzymes, including alanine aminotransferase and γ-aminobutyric acid transaminase. N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has also been shown to increase the activity of cystathionine β-synthase and serine hydroxymethyltransferase, leading to increased production of hydrogen sulfide and glycine, respectively.
Biochemical and Physiological Effects:
N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has been shown to have several biochemical and physiological effects, including improved glucose tolerance and insulin sensitivity, reduced inflammation, and increased production of hydrogen sulfide and glycine. N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has also been shown to modulate the levels of several neurotransmitters, including dopamine, serotonin, and γ-aminobutyric acid.

Advantages and Limitations for Lab Experiments

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has several advantages for lab experiments, including its ease of synthesis and availability, its ability to bind to PLP and modulate its activity, and its potential therapeutic applications in various diseases. However, there are also some limitations to using N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline in lab experiments, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several potential future directions for research on N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline, including further studies on its therapeutic applications in diabetes, cancer, and neurodegenerative disorders. Other potential areas of research include the development of new N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline analogs with improved potency and selectivity, the identification of new PLP-dependent enzymes that can be modulated by N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline, and the development of new methods for delivering N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline to specific tissues or cells.

Synthesis Methods

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline can be synthesized using several methods, including the condensation reaction of 4-pyridinecarboxaldehyde and 2-aminobenzimidazole in the presence of a suitable catalyst. The resulting product is then purified using column chromatography or recrystallization. Other methods include the reaction of 4-pyridinecarboxaldehyde and 2-aminobenzimidazole with aniline in the presence of a catalyst or by using a microwave-assisted synthesis method.

Scientific Research Applications

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has been extensively studied for its potential therapeutic applications in various diseases. In diabetes research, N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has also been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In neurodegenerative disorders, N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

properties

Product Name

N-[(4-Pyridinyl)methylene]-2-(1H-benzoimidazole-2-yl)aniline

Molecular Formula

C19H14N4

Molecular Weight

298.3 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-1-pyridin-4-ylmethanimine

InChI

InChI=1S/C19H14N4/c1-2-6-16(21-13-14-9-11-20-12-10-14)15(5-1)19-22-17-7-3-4-8-18(17)23-19/h1-13H,(H,22,23)

InChI Key

AJSXYQHXXDYXJS-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=NC=C4

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)N=CC4=CC=NC=C4

Origin of Product

United States

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